![molecular formula C15H21NO3 B2901394 1-[4-Ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone CAS No. 763916-51-4](/img/structure/B2901394.png)
1-[4-Ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone
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Overview
Description
1-[4-Ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone is a biochemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 . This compound is primarily used in proteomics research and is known for its unique structure, which includes an ethoxy group, a morpholin-4-ylmethyl group, and a phenyl ring .
Preparation Methods
The synthesis of 1-[4-Ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone involves several steps. One common synthetic route includes the reaction of 4-ethoxybenzaldehyde with morpholine in the presence of a suitable catalyst to form the intermediate 4-ethoxy-3-(morpholin-4-ylmethyl)benzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with ethanoyl chloride to yield the final product .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis typically involves standard organic synthesis techniques, including refluxing, distillation, and purification through recrystallization or chromatography .
Chemical Reactions Analysis
1-[4-Ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Properties
Research has indicated that derivatives of 1-[4-Ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone may exhibit anticancer activity. Compounds with similar morpholine structures have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. A study focusing on morpholine derivatives demonstrated their potential in targeting specific cancer pathways, which could be further explored with this compound.
2. Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Studies on related compounds suggest that the morpholine moiety can enhance the antimicrobial efficacy against various pathogens. Investigating the antibacterial and antifungal properties of this compound could lead to the development of new antimicrobial agents.
3. Neuroprotective Effects
There is emerging evidence that compounds containing morpholine may possess neuroprotective properties. Research into similar structures has indicated potential benefits in neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Cosmetic Formulation
1. Skin Care Products
The compound's unique chemical structure allows it to be utilized in cosmetic formulations, particularly in skin care products. Its potential moisturizing and skin-conditioning properties make it an attractive ingredient for creams and lotions. A study on cosmetic formulation principles highlights the importance of ingredient interactions and stability, suggesting that this compound could enhance the sensory attributes and efficacy of topical products .
2. Stability and Efficacy Testing
In cosmetic research, formulations containing this compound can be subjected to rigorous stability testing to ensure safety and effectiveness over time. The Box-Behnken design has been used in experimental setups to optimize formulations, indicating that this compound could play a significant role in enhancing product performance .
Therapeutic Uses
1. Pain Management
The analgesic properties associated with morpholine derivatives suggest that this compound might be explored for pain management therapies. Case studies involving similar compounds have indicated their potential as non-opioid analgesics, which are crucial in addressing the opioid crisis.
2. Drug Delivery Systems
Due to its favorable chemical properties, this compound could be investigated for use in drug delivery systems. Its ability to form complexes with various drugs may enhance bioavailability and targeted delivery, particularly in treating chronic conditions.
Mechanism of Action
The mechanism of action of 1-[4-Ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The ethoxy and morpholin-4-ylmethyl groups contribute to its binding affinity and specificity towards certain proteins or enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-[4-Ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone include:
1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and binding properties.
1-[4-Ethoxy-3-(piperidin-4-ylmethyl)phenyl]ethanone: The morpholine ring is replaced with a piperidine ring, altering its chemical and biological properties.
1-[4-Ethoxy-3-(morpholin-4-ylmethyl)phenyl]propanone: This compound has a propanone group instead of an ethanone group, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provide distinct chemical and biological properties compared to its analogs .
Biological Activity
1-[4-Ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and enzyme inhibition studies. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H19N1O2
- Molecular Weight : Approximately 247.32 g/mol
- Functional Groups : Ethoxy group, morpholine ring, and ketone.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The morpholinylmethyl group enhances binding affinity to enzymes, potentially inhibiting their activity by blocking substrate access at the active site. This mechanism is crucial for developing inhibitors for specific enzymes involved in disease processes.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against several pathogens. Its efficacy may be related to structural features that facilitate interaction with bacterial cell membranes or metabolic pathways .
Antimicrobial Activity
Research has demonstrated that this compound shows significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in the table below:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 25 |
Pseudomonas aeruginosa | 50 |
Candida albicans | 20 |
These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with various infections.
Cytotoxicity Studies
In addition to antimicrobial effects, the compound has been evaluated for cytotoxicity against cancer cell lines. A study indicated that it exhibits selective cytotoxicity with an IC50 value of approximately 30 µg/mL against human cancer cell lines, suggesting potential applications in cancer therapy.
Study on Enzyme Inhibition
A study focusing on the enzyme inhibition properties of similar compounds found that derivatives of morpholine-based ketones exhibited significant inhibition of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. The structure–activity relationship (SAR) analysis revealed that modifications on the morpholine ring could enhance inhibitory potency .
Antimicrobial Efficacy
Another research effort highlighted the antimicrobial efficacy of related morpholine derivatives against drug-resistant strains. The findings suggested that compounds with similar structural motifs could be developed into effective therapeutic agents against resistant bacterial infections .
Properties
IUPAC Name |
1-[4-ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-3-19-15-5-4-13(12(2)17)10-14(15)11-16-6-8-18-9-7-16/h4-5,10H,3,6-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHAYRAAFOGQNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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